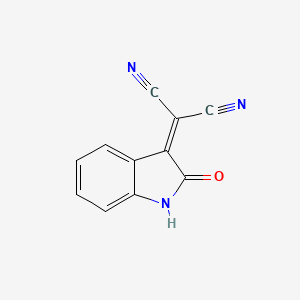

2-(2-Oxoindolin-3-ylidene)malononitrile

概要

説明

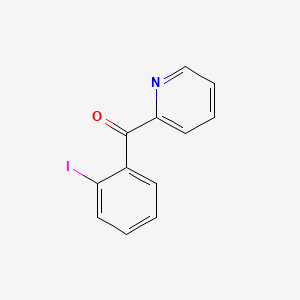

2-(2-Oxoindolin-3-ylidene)malononitrile is a compound of significant interest in organic chemistry due to its unique structural features and biological propertiesThis compound is characterized by the presence of an indole ring fused with a malononitrile moiety, making it a versatile scaffold for the synthesis of various bioactive molecules .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile typically involves the condensation of isatin derivatives with malononitrile in the presence of a catalyst. Common catalysts used in this reaction include piperidine acetate, DBU, aluminum oxide, and chitosan . Recently, microwave irradiation and molecular iodine have also been employed to facilitate this reaction at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved through electro-organic green synthesis. This method utilizes molecular iodine as a catalyst and operates at room temperature with a constant low current density. The process is efficient, yielding up to 94% of the desired product with high atom economy and minimal by-products .

化学反応の分析

Types of Reactions

2-(2-Oxoindolin-3-ylidene)malononitrile undergoes various chemical reactions, including:

Nucleophilic Addition: The compound can react with nucleophiles such as hydrazine and thiosemicarbazide, leading to the formation of indole derivatives.

Cyclization: Reaction with substituted thiosemicarbazides can result in the formation of spiro[indole-thiadiazole] derivatives.

Common Reagents and Conditions

Nucleophilic Addition: Hydrazine, thiosemicarbazide, and other nucleophiles under mild conditions.

Cyclization: Substituted thiosemicarbazides under reflux conditions.

Major Products

Nucleophilic Addition: 3-(2-Aryl hydrazinyl)indole-2-ones and 1-(2-Oxoindolin-3-ylidene)propane-1-thiosemicarbazides.

Cyclization: Spiro[indole-thiadiazole]-2-ones.

科学的研究の応用

2-(2-Oxoindolin-3-ylidene)malononitrile has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-(2-Oxoindolin-3-ylidene)malononitrile involves its role as a Michael acceptor, facilitating the formation of carbon-carbon bonds. This property is crucial in the synthesis of various bioactive molecules. The compound’s unique structure allows it to interact with specific molecular targets, leading to its observed biological activities .

類似化合物との比較

Similar Compounds

- 2-(2-Oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile

- 3-(Dicyanomethylene)oxindole

- 2-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)malononitrile

特性

IUPAC Name |

2-(2-oxo-1H-indol-3-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5N3O/c12-5-7(6-13)10-8-3-1-2-4-9(8)14-11(10)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRCJYBQPZJHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C#N)C#N)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30984743 | |

| Record name | (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6623-89-8 | |

| Record name | Isatylidene malononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6623-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6623-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6623-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC55483 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 2-(2-oxoindolin-3-ylidene)malononitrile?

A1: this compound can be synthesized through various methods. One common approach involves the reaction of isatin derivatives with malononitrile. This reaction can be facilitated by catalysts such as molecular iodine under electrochemical conditions [], or iron(III) chloride []. Additionally, it can be prepared through the reaction of N-amidinothiourea with malononitrile via an electron-donor-acceptor (EDA) interaction [].

Q2: What types of reactions is this compound known to undergo?

A2: this compound is an excellent electrophile due to the presence of the electron-withdrawing cyano groups. It readily undergoes nucleophilic addition reactions with various nucleophiles. For example, it participates in asymmetric cascade Michael/cyclization reactions with 2-substituted thiazol-4-ones, leading to the formation of novel thiazole-fused spirooxindoles []. It can also react with amidrazones to yield spiro[indole-3,3′-[1,2,4]triazol]-2(1H)-ones [].

Q3: What role does this compound play in aminoenyne catalysis?

A3: While not a catalyst itself, this compound participates as an active olefinic compound in reactions involving aminoenyne intermediates []. These intermediates, formed by the activation of ynones in the presence of amine catalysts, undergo reflexive-Michael reactions with this compound, showcasing its utility in developing cascade reactions.

Q4: Are there any reported catalytic applications of this compound derivatives?

A4: While this compound itself is not widely reported as a catalyst, its structure offers potential for modification and exploration in catalytic applications. For instance, incorporating it into a chiral framework could lead to the development of novel chiral catalysts.

Q5: Has the structure of this compound been studied using computational chemistry methods?

A5: While the provided abstracts do not directly mention computational studies on this compound, its structure makes it amenable to various computational chemistry investigations. Researchers could use computational methods like density functional theory (DFT) to explore its electronic properties, reactivity, and potential for forming different tautomers. Molecular docking studies could also be employed to predict its binding affinity to various biological targets.

Q6: What is the significance of the reported antimicrobial activities of this compound derivatives?

A6: The synthesis of novel antimicrobial agents is crucial in combating the rise of drug-resistant bacteria. Research [] highlights the synthesis of various furan, pyridine, chromene, and chromenopyridine derivatives, some of which incorporate the this compound scaffold. The reported antimicrobial activities of these compounds signify the potential of this scaffold for developing new therapeutic agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1295477.png)